Benzyl 3-(bromomethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 3-(bromomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.20 g/mol . This compound is characterized by a piperidine ring substituted with a bromomethyl group at the 3-position and a benzyl ester at the 1-position. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(bromomethyl)piperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method includes the reaction of 3-(hydroxymethyl)piperidine-1-carboxylate with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(bromomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or methyl derivatives.
Scientific Research Applications
Benzyl 3-(bromomethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-(bromomethyl)piperidine-1-carboxylate involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . The compound may also interact with specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Benzyl 4-bromopiperidine-1-carboxylate: Similar structure but with the bromine atom at the 4-position instead of the 3-position.
Benzyl 4-formyl-1-piperidinecarboxylate: Contains a formyl group instead of a bromomethyl group.
Uniqueness: Benzyl 3-(bromomethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The presence of the bromomethyl group at the 3-position allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis and drug discovery .
Properties
IUPAC Name |
benzyl 3-(bromomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSCVZBVAAVNKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629495 | |
Record name | Benzyl 3-(bromomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242459-81-0 | |
Record name | 1-Piperidinecarboxylic acid, 3-(bromomethyl)-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=242459-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-(bromomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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